

In-depth Technical Guide: 6-Bromocinnolin-4-amine (CAS number 1823314-40-4)

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Compound of Interest

Compound Name: 6-Bromocinnolin-4-amine

Cat. No.: B15232482

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A comprehensive review of available scientific literature and data reveals a significant lack of specific information for **6-Bromocinnolin-4-amine** (CAS number 1823314-40-4). As of the date of this report, there are no published research papers, detailed experimental protocols, or quantitative data sets specifically associated with this compound. Therefore, the creation of an in-depth technical guide with detailed experimental methodologies, quantitative data tables, and signaling pathway diagrams is not possible.

This document will instead provide a broader context for researchers, scientists, and drug development professionals by summarizing general synthetic strategies and known biological activities of the parent cinnoline scaffold and structurally related bromo-substituted heterocyclic compounds. This information may serve as a foundational resource for those considering novel research into **6-Bromocinnolin-4-amine**.

Introduction to the Cinnoline Scaffold

Cinnoline is a bicyclic aromatic heterocycle with the chemical formula $C_8H_6N_2$.^[1] It is an isomer of other naphthyridines like quinoxaline, phthalazine, and quinazoline.^[1] The cinnoline ring system is a key structural motif in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.^{[2][3]} While no naturally occurring cinnoline derivatives were identified until 2011, synthetic derivatives are of significant interest in drug discovery.^[3]

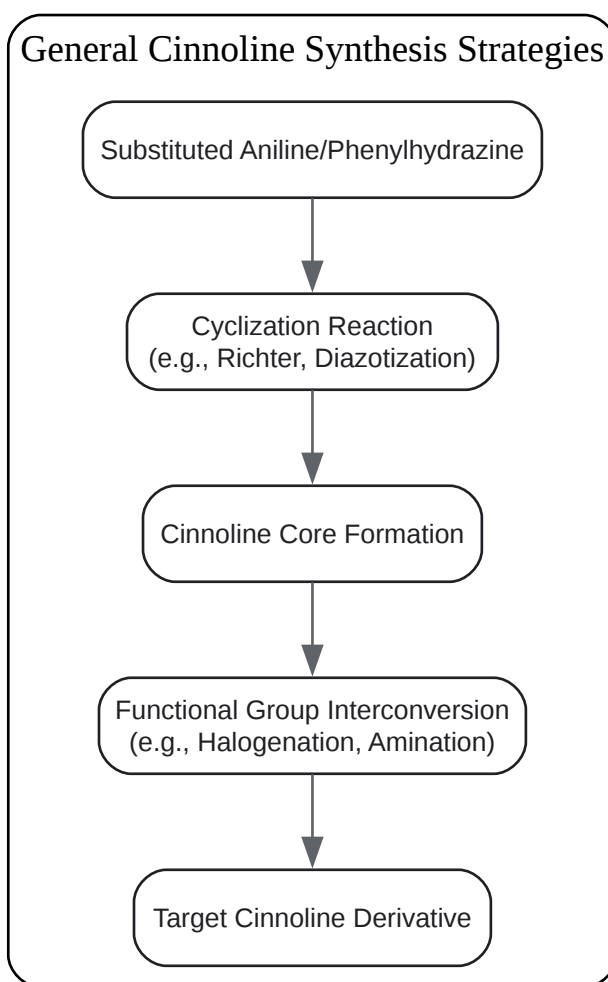
General Synthetic Strategies for Cinnoline Derivatives

While a specific synthesis for **6-Bromocinnolin-4-amine** is not documented, general methods for creating the cinnoline core and its derivatives can provide a strategic starting point for its synthesis.

Common synthetic routes include:

- **Richter Cinnoline Synthesis:** This classic method involves the cyclization of an alkyne, specifically $\text{o-C}_6\text{H}_4(\text{N}_2\text{Cl})\text{C}\equiv\text{CCO}_2\text{H}$, in water to produce a 4-hydroxycinnoline-3-carboxylic acid intermediate. This can then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline.^[1]
- **From 2-Nitrophenyl Hydrazine Derivatives:** The reaction of a 2-nitrophenyl hydrazine derivative with methyl pyruvate in the presence of concentrated HCl can produce a Z-2 nitrophenyl hydrazone. Subsequent reduction of the hydrazone can lead to the formation of a 3-methylcinnoline-4(1H)-one derivative.^[2]
- **Diazotization Reactions:** The diazotization of o-amino phenyl propiolic acid in water can yield a diazonium chloride intermediate that undergoes cyclization to form the cinnoline ring.^[2]

A hypothetical synthetic approach to **6-Bromocinnolin-4-amine** might start with a suitably substituted bromo-aniline derivative, followed by a series of reactions to construct the pyridazine ring of the cinnoline system and subsequent amination at the 4-position.



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Caption: A generalized workflow for the synthesis of cinnoline derivatives.

Potential Biological and Pharmacological Significance

The interest in cinnoline derivatives stems from their diverse biological activities. While there is no specific data for **6-Bromocinnolin-4-amine**, the activities of related compounds suggest potential areas of investigation.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of cinnoline derivatives. For instance, 4-aminocinnoline-3-carboxamide derivatives have shown moderate to good

antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.[3] Other research has explored cinnoline sulphonamide derivatives for their efficacy against various bacterial and fungal strains.[4] The presence of a bromine atom can, in some cases, enhance the antimicrobial and antifungal properties of organic molecules.[5][6][7]

Anticancer and Enzyme Inhibition Potential

The cinnoline scaffold is also being investigated for its potential in cancer therapy. Certain derivatives have shown antiproliferative activity.[3] Structurally similar bromo-substituted quinolines and isoquinolinequinones have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines. Additionally, related heterocyclic compounds are explored as enzyme inhibitors, for example, in the context of Alzheimer's disease by targeting cholinesterases.[8]

Structurally Related Compounds: 4-Amino-6-bromoquinoline

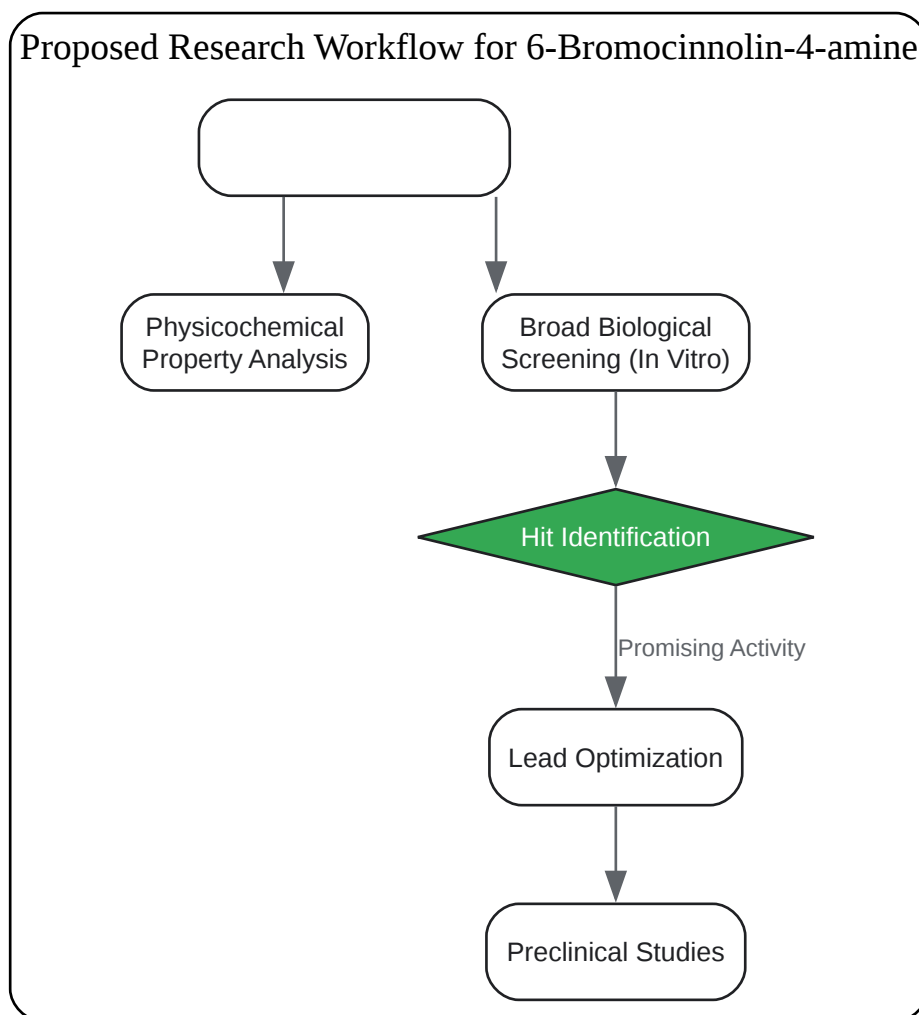
An isomer of the target compound, 4-Amino-6-bromoquinoline (CAS 65340-73-0), has been documented and is used in medicinal chemistry.[9] It serves as a key intermediate in the synthesis of antimalarial and anticancer agents.[9] Research on this compound has also explored its potential in developing new antimicrobial treatments and fluorescent probes for biological imaging.[9] While the positional difference of the nitrogen atoms in the heterocyclic ring system significantly alters the chemical properties, the research on 4-Amino-6-bromoquinoline indicates a general interest in this structural class for drug discovery.

Future Research Directions

Given the complete absence of data for **6-Bromocinnolin-4-amine**, the field is open for foundational research. The primary steps for investigating this compound would involve:

- **Chemical Synthesis and Characterization:** Developing and optimizing a reliable synthetic route to produce **6-Bromocinnolin-4-amine**. This would be followed by thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.
- **Physicochemical Profiling:** Determining key properties such as solubility, stability, and pKa.

- In Vitro Biological Screening: Evaluating the compound against a broad range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes relevant to disease.



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Caption: A logical progression for the initial investigation of **6-Bromocinnolin-4-amine**.

In conclusion, **6-Bromocinnolin-4-amine** represents an unexplored area of chemical space. While this guide cannot provide specific technical data, it is hoped that the contextual information on the broader class of cinnolines and related compounds will be of value to researchers embarking on the synthesis and investigation of this novel molecule.

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